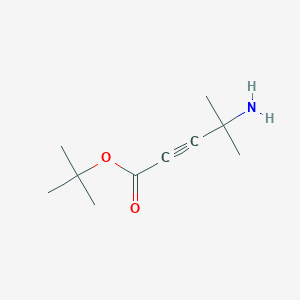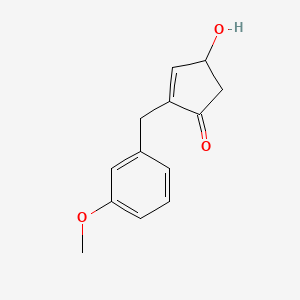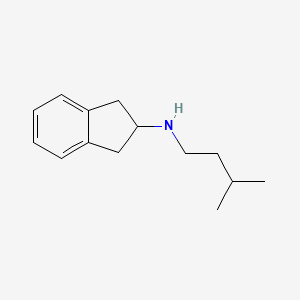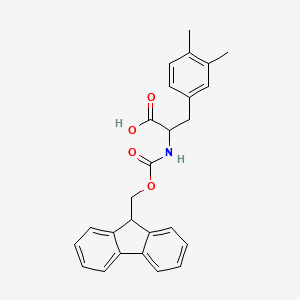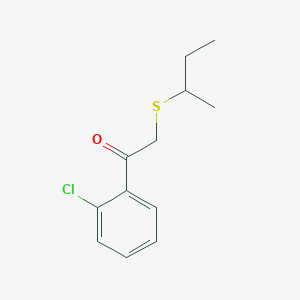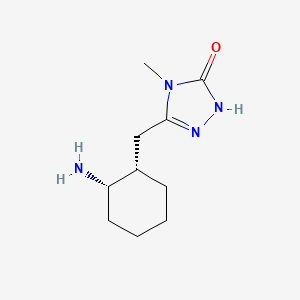![molecular formula C10H14N2O3S B13638389 tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)
tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate is a compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-ButylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including biocides and fungicides.
Mechanism of Action
The mechanism of action of tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-ButylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also feature the thiazole ring and exhibit diverse biological activities.
These comparisons highlight the unique combination of the tert-butyl group and the thiazole ring in this compound, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-4-7(13)8-5-11-6-16-8/h5-6H,4H2,1-3H3,(H,12,14) |
InChI Key |
AZCLIGZZHHUUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
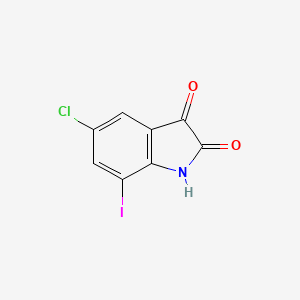
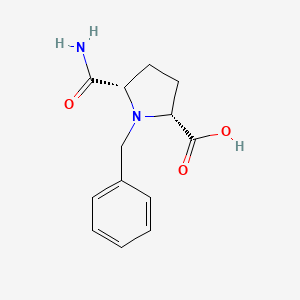
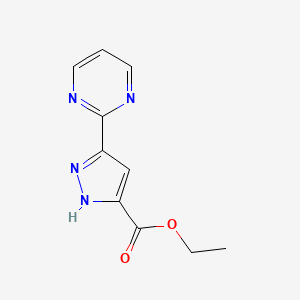
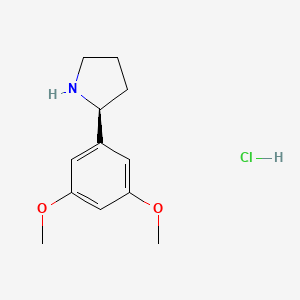
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
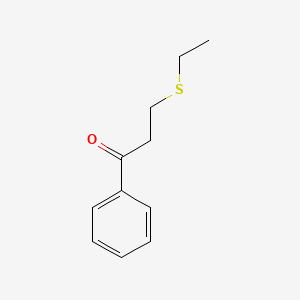
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
